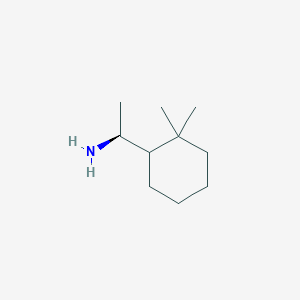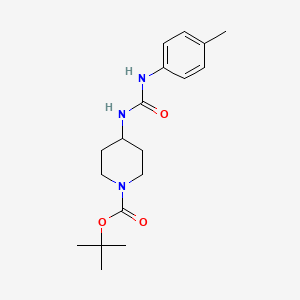![molecular formula C19H20ClFN6O2S B2608919 2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 954026-94-9](/img/structure/B2608919.png)
2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative, which is a class of compounds containing a carboxamido substituent attached to a benzene ring . Its structure suggests that it might have biological activity, as many benzamide derivatives are known to be biologically active.
Molecular Structure Analysis
The compound contains a benzene ring, which is a planar, cyclic structure with alternating double bonds. It also contains a carboxamide group (-CONH2), a morpholino group (a six-membered ring containing an oxygen and a nitrogen), and a pyrazolo[3,4-d]pyrimidin-1-yl group, which is a bicyclic structure containing two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors influencing these properties could include its polarity, the presence of hydrogen bonding donors and acceptors, and its molecular weight .Applications De Recherche Scientifique
GPR39 Agonists and Kinase Inhibition
A study identified kinase inhibitors as novel GPR39 agonists, displaying probe-dependent and pathway-dependent allosteric modulation by physiological concentrations of zinc. This finding suggests an unexpected role of zinc in small-molecule-induced activation of GPR39, indicating potential off-targets including G protein–coupled receptors for kinase inhibitors. This research broadens the understanding of the compound's interaction with zinc and GPR39, offering insights into its versatile pharmacological applications (Sato et al., 2016).
Antiviral Properties
Another study presented a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 bird flu influenza virus. This showcases the compound's potential as a base for developing antiviral agents, especially considering its effectivity in viral reduction (Hebishy et al., 2020).
Anticancer and Anti-inflammatory Agents
Research on thioxopyrimidine derivatives has led to the synthesis of novel compounds with potential therapeutic applications in cancer and inflammation. The study explored the structural variation and its impact on pharmacological activity, underscoring the compound's utility in developing new treatment options (Abu‐Hashem et al., 2020).
Antimicrobial Activity
A study on the synthesis of fluorinated benzothiazolo imidazole compounds revealed some derivatives exhibiting promising antimycobacterial activity. This highlights the compound's potential in addressing microbial infections, especially in the context of drug-resistant strains (Sathe et al., 2011).
Building Blocks in Medicinal Chemistry
The development of new 3-amino-4-fluoropyrazoles as functional building blocks in medicinal chemistry demonstrates the compound's versatility. This synthetic strategy opens up possibilities for further functionalization, underscoring its value in drug development processes (Surmont et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN6O2S/c1-30-19-24-16(26-7-9-29-10-8-26)12-11-23-27(17(12)25-19)6-5-22-18(28)15-13(20)3-2-4-14(15)21/h2-4,11H,5-10H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXVJPDUHXLCDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=C(C=CC=C3Cl)F)C(=N1)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

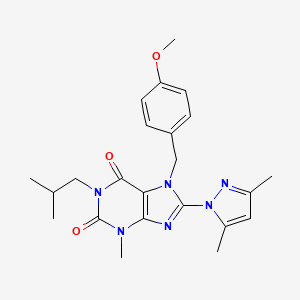
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2608840.png)
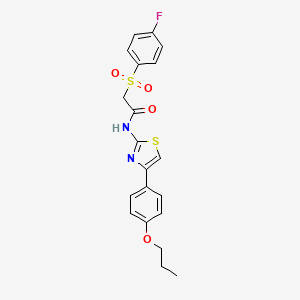
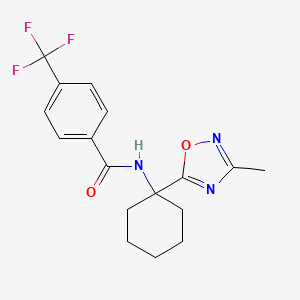
![Dehydro abietic acid-[d2]](/img/structure/B2608845.png)
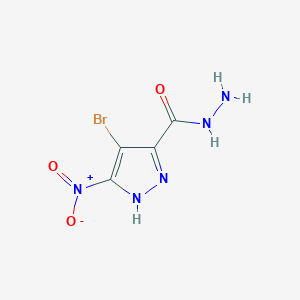
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2608848.png)
![Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate](/img/structure/B2608850.png)

![3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2608853.png)
![Ethyl (5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2608854.png)
